molecular formula C18H14N4S B254185 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile

2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile

Cat. No. B254185
M. Wt: 318.4 g/mol
InChI Key: LNRWRDQLYVFBDF-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile, also known as BTZ043, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a new class of anti-tuberculosis agent.

Mechanism of Action

The mechanism of action of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile involves inhibition of the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. By inhibiting this enzyme, 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile disrupts the integrity of the cell wall and leads to bacterial death. This mechanism of action is distinct from currently available anti-tuberculosis drugs, making 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile a potential new class of anti-tuberculosis agent.
Biochemical and Physiological Effects
2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has been shown to have low toxicity and good pharmacokinetic properties in animal models. It has also been found to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs, suggesting that it could be used as part of a combination therapy for tuberculosis treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile in lab experiments is its specificity for the DprE1 enzyme, which allows for targeted inhibition of mycobacterial cell wall biosynthesis. However, one limitation of using 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile in lab experiments is its relatively low solubility, which can make it difficult to work with in certain assays.

Future Directions

For research on 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile include further optimization of its synthesis and pharmacokinetic properties, as well as evaluation of its efficacy in clinical trials. In addition, there is potential for the development of new compounds based on the structure of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile that could have improved efficacy and pharmacokinetic properties. Finally, there is a need for continued research on the mechanism of action of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile and its potential use in combination therapy for tuberculosis treatment.
In conclusion, 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile is a promising new class of anti-tuberculosis agent that has shown efficacy against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Its specificity for the DprE1 enzyme and distinct mechanism of action make it a potential candidate for combination therapy for tuberculosis treatment. Further research is needed to optimize its synthesis and pharmacokinetic properties and evaluate its efficacy in clinical trials.

Synthesis Methods

The synthesis of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile involves a multistep process that starts with the reaction of 2-aminobenzothiazole with 2-bromoacetophenone to form 2-(2-bromoacetyl)benzothiazole. This intermediate is then reacted with 1-methyl-1H-benzimidazole-2-thiol to form the final product, 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile. The synthesis of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has been optimized to improve yield and purity, and the compound has been successfully synthesized on a large scale for further research and development.

Scientific Research Applications

2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has shown promising results in preclinical studies as a potential anti-tuberculosis agent. It has been found to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has also shown low toxicity and good pharmacokinetic properties in animal models, making it a promising candidate for further development as a new class of anti-tuberculosis agent.

properties

Product Name

2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile

Molecular Formula

C18H14N4S

Molecular Weight

318.4 g/mol

IUPAC Name

(2Z)-2-(4H-1,4-benzothiazin-3-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile

InChI

InChI=1S/C18H14N4S/c1-22-16-8-4-2-6-13(16)21-18(22)12(10-19)15-11-23-17-9-5-3-7-14(17)20-15/h2-9,20H,11H2,1H3/b15-12-

InChI Key

LNRWRDQLYVFBDF-QINSGFPZSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C\3/CSC4=CC=CC=C4N3)/C#N

SMILES

CN1C2=CC=CC=C2N=C1C(=C3CSC4=CC=CC=C4N3)C#N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C3CSC4=CC=CC=C4N3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.